Strictosidine aglycone(1+)
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Overview
Description
Strictosidine aglycone(1+) is conjugate acid of strictosidine aglycone arising from deprotonation of the secondary amino group; major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a strictosidine aglycone.
Scientific Research Applications
Discovery of New Monoterpene Indole Alkaloids
Strictosidine aglycone, derived from the biosynthetic intermediate strictosidine, plays a crucial role in the production of new monoterpene indole alkaloids. Researchers have identified a short-chain alcohol dehydrogenase (SDR) in plants like Catharanthus roseus, which reduces strictosidine aglycone, leading to the formation of new alkaloids, such as vitrosamine. This discovery highlights the structural versatility and the range of enzymatic reactions facilitated by strictosidine aglycone (Stavrinides et al., 2018).
Role in Alkaloid Biosynthesis
Strictosidine aglycone is a key component in the biosynthesis of a variety of alkaloids. The cloning and characterization of biosynthetic genes like alcohol dehydrogenase homologs have revealed their role in converting strictosidine aglycone to different types of alkaloids. This understanding helps in unlocking the chemical diversity of plant-derived alkaloids and aids in exploring their potential pharmacological applications (Stavrinides et al., 2015).
A Potential Plant Defence Mechanism
Strictosidine aglycone may have a role in plant defense. In-vitro studies suggest that the deglucosylation products of strictosidine can cross-link proteins, hinting at a potential defensive role against herbivores or pathogens. This finding opens up avenues for further research into the ecological and physiological functions of strictosidine aglycone in plants (Guirimand et al., 2010).
Synthesis of Monoterpenoid Indole Alkaloids
Strictosidine aglycone has been utilized in bioinspired transformations to synthesize various monoterpenoid indole alkaloids. This approach, involving the selective conversion of strictosidine aglycones under substrate control, has enabled the synthesis of diverse alkaloids, contributing significantly to the field of natural product synthesis and medicinal chemistry (Ishikawa & Sakamoto, 2021).
properties
Molecular Formula |
C21H25N2O4+ |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl (2R,3R,4S)-3-ethenyl-2-hydroxy-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-1-yl]methyl]-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-15(16(20(24)26-2)11-27-21(12)25)10-18-19-14(8-9-22-18)13-6-4-5-7-17(13)23-19/h3-7,11-12,15,18,21-23,25H,1,8-10H2,2H3/p+1/t12-,15+,18+,21-/m1/s1 |
InChI Key |
HXLWDALZXJIPSY-LPIRWUFSSA-O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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